2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide
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Overview
Description
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, also known as PDD-00017273, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits DHODH by binding to the enzyme's active site and preventing the oxidation of dihydroorotate to orotate. This leads to a decrease in the production of uridine monophosphate (UMP), which is a precursor to pyrimidine nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been shown to have anti-inflammatory effects. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), by macrophages. This suggests that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide in lab experiments is its specificity for DHODH. This allows for targeted inhibition of pyrimidine nucleotide synthesis and cancer cell growth. However, one limitation of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune and infectious diseases. Another direction is to develop more soluble derivatives of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide for improved in vivo administration. Finally, further studies are needed to fully understand the mechanism of action of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide and its effects on the immune system.
Conclusion
In conclusion, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide is a compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Its specificity for DHODH allows for targeted inhibition of cancer cell growth, and its anti-inflammatory effects suggest potential applications in the treatment of inflammatory diseases. While its low solubility in water is a limitation, there are several future directions for research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide, including investigating its potential therapeutic applications in other diseases and developing more soluble derivatives for improved in vivo administration.
Synthesis Methods
The synthesis of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide involves the reaction of 4-amino-6-methyl-2-thiouracil with diisopropylaminoethyl chloride in the presence of a base. The resulting compound is then treated with acetic anhydride and purified to obtain 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide.
Scientific Research Applications
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide inhibits the growth of cancer cells by targeting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Inhibition of DHODH leads to decreased pyrimidine nucleotide synthesis, which is essential for DNA replication and cell proliferation.
properties
IUPAC Name |
2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-8(2)17(9(3)4)12(18)7-19-13-15-10(5)6-11(14)16-13/h6,8-9H,7H2,1-5H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCKKZTSDWMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N(C(C)C)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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